molecular formula C14H18ClNO B10764502 N-Ethylnorketamine CAS No. 1354634-10-8

N-Ethylnorketamine

Cat. No.: B10764502
CAS No.: 1354634-10-8
M. Wt: 251.75 g/mol
InChI Key: ITBBBZIIFJJMDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitroso sarcosine is synthesized through the nitrosation of sarcosine. This process involves the reaction of sarcosine with nitrite sources under acidic conditions. One efficient method involves using tert-butyl nitrite under solvent-free, metal-free, and acid-free conditions . This method is advantageous due to its broad substrate scope, easy isolation procedure, and excellent yields.

Industrial Production Methods: Industrial production of N-Nitroso sarcosine typically involves the nitrosation of sarcosine using nitrite salts in an acidic medium. The reaction is carried out under controlled conditions to ensure the stability and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-Nitroso sarcosine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions.

    Reduction: Reduction reactions can convert N-Nitroso sarcosine into other nitrogen-containing compounds.

    Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-Nitroso sarcosine has several scientific research applications, including:

Mechanism of Action

N-Nitroso sarcosine exerts its effects through metabolic activation and interaction with DNA. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of electrophilic intermediates that can react with DNA to form covalent adducts. These DNA adducts play a central role in carcinogenesis if not repaired . The primary molecular targets include guanine bases in DNA, leading to mutations and cancer development.

Comparison with Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosopiperidine (NPIP)

Comparison: N-Nitroso sarcosine is unique among nitrosamines due to its specific formation from sarcosine and its distinct chemical properties. Compared to other nitrosamines like NDMA and NDEA, N-Nitroso sarcosine has a different molecular structure and reactivity. While all these compounds are carcinogenic, their potency and target organs may vary. For example, NDMA is known for its high carcinogenic potency and ability to induce liver tumors .

Properties

CAS No.

1354634-10-8

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-(ethylamino)cyclohexan-1-one

InChI

InChI=1S/C14H18ClNO/c1-2-16-14(10-6-5-9-13(14)17)11-7-3-4-8-12(11)15/h3-4,7-8,16H,2,5-6,9-10H2,1H3

InChI Key

ITBBBZIIFJJMDU-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC=CC=C2Cl

Origin of Product

United States

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